Dimolybdate(2-)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

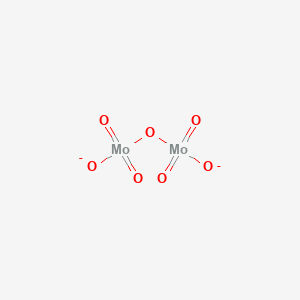

Dimolybdate(2-) is a divalent inorganic anion obtained by removal of both protons from dimolybdic acid. It is a molybdenum oxoanion and a divalent inorganic anion. It is a conjugate base of a hydrogen dimolybdate.

科学研究应用

Agricultural Applications

Nutrient Supply:

Dimolybdate(2-) plays a crucial role in agriculture as a source of molybdenum, an essential micronutrient for plants. Molybdenum is vital for nitrogen fixation in legumes, enhancing their growth and yield. For instance, disodium molybdate (Na₂MoO₄), which contains the dimolybdate ion, is widely used in fertilizers to correct molybdenum deficiencies in soils, particularly in crops like alfalfa and peas .

Impact on Plant Health:

Research has shown that the application of dimolybdate can significantly improve the nitrogen uptake efficiency in plants. It facilitates the conversion of nitrates into amino acids, which are critical for plant growth . A study indicated that using disodium molybdate at low concentrations can lead to improved crop yields without adverse effects on plant health .

Catalytic Applications

Catalysis in Organic Synthesis:

Dimolybdate(2-) has been investigated as a catalyst for various organic reactions. For example, disodium molybdate dihydrate has been utilized as a heterogeneous catalyst for the one-pot synthesis of benzopyranopyrimidine derivatives. This method is notable for its efficiency and mild reaction conditions, avoiding complex workup procedures .

Environmental Catalysis:

In environmental applications, dimolybdate compounds have been explored for their ability to catalyze reactions that convert carbon dioxide into useful chemicals. The incorporation of dimolybdate into catalytic systems has shown promise in enhancing reaction rates and selectivity .

Materials Science

Synthesis of Advanced Materials:

Dimolybdate(2-) ions are involved in the synthesis of various advanced materials, including polyoxomolybdates and metal-organic frameworks. These materials exhibit unique properties that make them suitable for applications in electronics and photonics .

Staining Agents in Microscopy:

Dimolybdate compounds are also used as staining agents in transmission electron microscopy (TEM). Their ability to form stable complexes with biological samples enhances contrast and resolution during imaging, facilitating better visualization of cellular structures .

Case Studies

Toxicological Considerations

While dimolybdate(2-) has beneficial applications, its use must be carefully managed due to potential toxicity at high concentrations. Studies have documented adverse effects such as anemia and growth retardation in animal models exposed to elevated levels of molybdenum from compounds like disodium molybdate . Therefore, understanding the dosage and environmental impact is crucial for safe application.

常见问题

Basic Research Questions

Q. What are the standard methods for synthesizing dimolybdate(2-) compounds, and how can their purity be validated?

Dimolybdate(2-) compounds are typically synthesized via solid-state reactions or aqueous precipitation. For example, tripotassium iron(III) dimolybdate was synthesized by heating stoichiometric mixtures of precursors at high temperatures . Purity validation involves X-ray diffraction (XRD) to confirm phase homogeneity, elemental analysis (e.g., ICP-MS) to verify stoichiometry, and spectroscopic techniques (e.g., Raman or IR) to identify functional groups. For solution-based syntheses, pH control and ion chromatography are critical to avoid side products .

Q. How can single-crystal X-ray diffraction (SC-XRD) determine the structural properties of dimolybdate(2-) complexes?

SC-XRD is the gold standard for resolving dimolybdate(2-) structures. Key steps include:

- Growing high-quality single crystals via slow evaporation or diffusion methods.

- Collecting intensity data using a diffractometer (e.g., Mo/Kα radiation).

- Refining structures using software like SHELXL, which models atomic positions, bond lengths, and thermal displacement parameters . For example, the Mo–O bond lengths in Mo₂O₇ groups were resolved to a mean precision of 0.005 Å using SHELXL .

Q. What spectroscopic techniques are effective for characterizing dimolybdate(2-) species in solution?

- Raman Spectroscopy : Identifies symmetric stretching modes of Mo–O bonds (e.g., ν(Mo=O) at ~900 cm⁻¹).

- UV-Vis Spectroscopy : Detects ligand-to-metal charge transfer transitions in the 250–400 nm range.

- NMR Spectroscopy : ⁹⁵Mo NMR (though low sensitivity) can probe coordination environments in non-aqueous solvents. Cross-validation with XRD or EXAFS is recommended to confirm solution-state structures .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for dimolybdate(2-) structures?

Discrepancies in bond lengths or disorder modeling often arise from data quality or refinement errors. Strategies include:

- Re-examining data collection parameters (e.g., resolution, redundancy).

- Testing alternative space groups or disorder models in SHELXL .

- Validating results with complementary techniques like PDF (pair distribution function) analysis or neutron diffraction . For example, disorder in Mo₂O₇ groups was resolved by refining occupancy factors and applying restraints .

Q. How does heterogeneous doping affect the ionic conductivity of lanthanum dimolybdate (LaMo₂O₇), and what experimental approaches assess this?

Heterogeneous doping (e.g., with Sr²⁺ or Ca²⁺) introduces oxygen vacancies, enhancing oxide-ion conductivity. Key methodologies:

- Impedance Spectroscopy : Measures conductivity across temperatures (e.g., 500–800°C).

- XRD/TGA : Monitors phase stability and vacancy formation.

- SEM-EDS : Confirms dopant distribution homogeneity. Studies show LaMo₂O₇ doped with 5% Sr²⁺ achieves σ ≈ 0.01 S/cm at 700°C .

Q. What are the best practices for ensuring reproducibility in solid-state synthesis of dimolybdate(2-) compounds?

- Stoichiometric Precision : Use calibrated balances and anhydrous precursors.

- Thermal Profile Control : Employ programmable furnaces with inert atmospheres (e.g., N₂ or Ar).

- Post-Synthesis Characterization : Mandatory XRD and elemental analysis for batch consistency.

- Documentation : Detailed logs of heating rates, cooling times, and grinding intervals .

Q. How should researchers design experiments to study the catalytic properties of dimolybdate(2-) complexes in oxidation reactions?

- Reactor Setup : Use fixed-bed or batch reactors with gas chromatographs for product analysis.

- Kinetic Studies : Vary temperature, pressure, and reactant concentrations to derive rate laws.

- Surface Analysis : Employ XPS or TEM to correlate catalytic activity with surface Mo⁶+ centers.

- Control Experiments : Test for leaching (e.g., ICP-MS of reaction filtrates) to confirm heterogeneous catalysis .

Q. Methodological Considerations

- Data Reproducibility : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed experimental protocols and open-data policies .

- Error Analysis : Quantify uncertainties in XRD refinements (e.g., R factors) and conductivity measurements (e.g., ±5% for impedance data) .

- Ethical Practices : Cite primary literature and avoid over-reliance on secondary sources .

属性

分子式 |

Mo2O7-2 |

|---|---|

分子量 |

303.9 g/mol |

IUPAC 名称 |

oxido-(oxido(dioxo)molybdenio)oxy-dioxomolybdenum |

InChI |

InChI=1S/2Mo.7O/q;;;;;;;2*-1 |

InChI 键 |

APHWKGWBFHQXIT-UHFFFAOYSA-N |

SMILES |

[O-][Mo](=O)(=O)O[Mo](=O)(=O)[O-] |

规范 SMILES |

[O-][Mo](=O)(=O)O[Mo](=O)(=O)[O-] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。